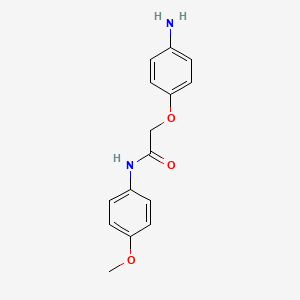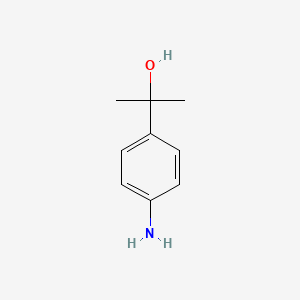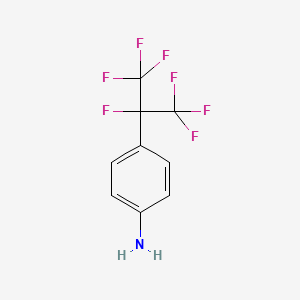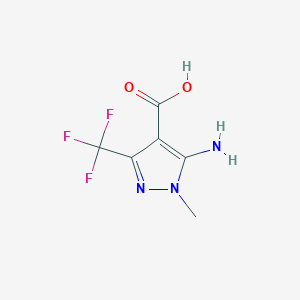
5-氨基-1-甲基-3-(三氟甲基)-1H-吡唑-4-羧酸
描述
The compound of interest, 5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to pyrazoles, has been accomplished using ruthenium-catalyzed cycloaddition, demonstrating the potential for regiocontrolled synthesis of complex pyrazole scaffolds . Another approach for synthesizing pyrazole derivatives involves a novel route to create 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which features a selective Sandmeyer reaction, indicating the versatility of pyrazole synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . This highlights the importance of structural elucidation in understanding the properties and potential applications of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The behavior of 5-amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids towards electrophiles has been examined, showing different outcomes such as diacylation and cyclization, depending on the specific structure of the aminoazole-4-carboxylic acid . This indicates the reactivity of the amino group in the pyrazole ring, which can be a focal point for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a pyrazole derivative provided insights into its density and molecular geometry . Additionally, the hydrogen bonding patterns observed in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer demonstrate the impact of molecular structure on the formation of supramolecular assemblies . These properties are crucial for the development of pyrazole-based compounds with desired biological activities.
科学研究应用
Synthesis of Fluorescent Molecules and Inhibitors
- This compound has been utilized for the synthesis of fluorescent molecules. Specifically, it was found to be instrumental in creating trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits novel fluorescent properties. This makes it a potential candidate for use as a fluorophore due to its multiple binding sites and strong fluorescence intensity (Wu et al., 2006).
Structural and Spectral Investigations
- The compound has been a subject of combined experimental and theoretical studies, focusing on its derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies involve characterizations using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques (Viveka et al., 2016).
Novel Ligands and Metal Complex Catalysis
- Research has been conducted to create novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, a category to which this compound belongs. These ligands, containing the triazole moiety, have applications in medicinal chemistry and metal complex catalysis. The synthesis involved creating previously unknown N-unsubstituted azides and triazoles from the corresponding amino derivatives (Dalinger et al., 2020).
Coordination Chemistry and Crystal Structures
- The compound has been employed in the synthesis of coordination complexes and studies of their crystal structures. For instance, it has been used to create novel Cu(II)/Co(II) coordination complexes with pyrazole-dicarboxylate acid derivatives. These studies offer insights into the structural diversity and properties of such complexes (Radi et al., 2015).
Antibacterial Screening
- Derivatives of this compound have been synthesized and evaluated for their antibacterial activities. This indicates its potential in the development of new antibacterial agents (Maqbool et al., 2014).
Antimicrobial Agent Synthesis
- The compound has been a building block in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been screened for their antibacterial and antifungal activities, demonstrating its role in the development of potential antimicrobial agents (Holla et al., 2006).
未来方向
While I couldn’t find specific future directions for this compound, Schiff base ligands and their metal complexes are rapidly becoming conventionally considered for biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes1. This suggests that there could be potential future research directions in these areas for the compound.
Unfortunately, I was unable to find information on the description, Chemical Reactions Analysis, Mechanism of Action, Physical and Chemical Properties Analysis, and Safety and hazards of “5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid”. You may want to consult specialized databases or reach out to experts in the field for more detailed information.
属性
IUPAC Name |
5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-12-4(10)2(5(13)14)3(11-12)6(7,8)9/h10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBWNKENZUWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436008 | |
| Record name | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid | |
CAS RN |
317806-51-2 | |
| Record name | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

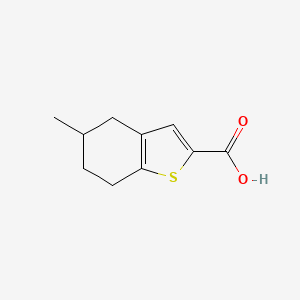
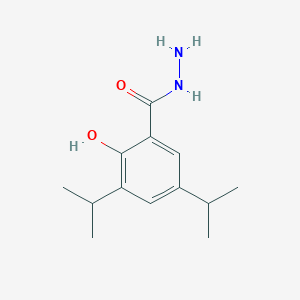
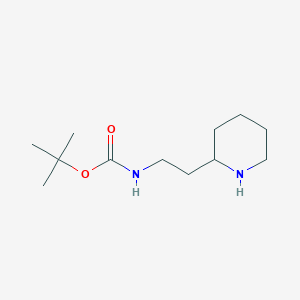
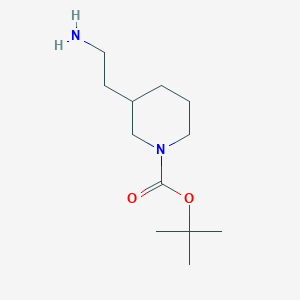
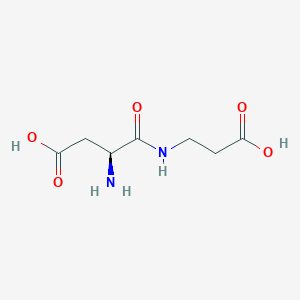
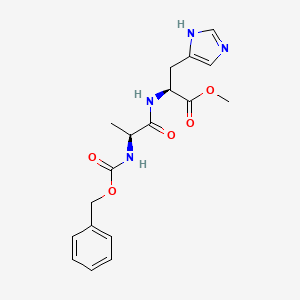
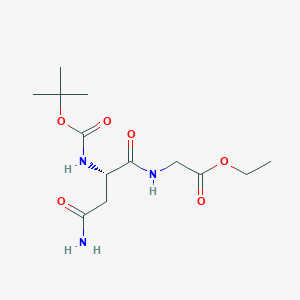
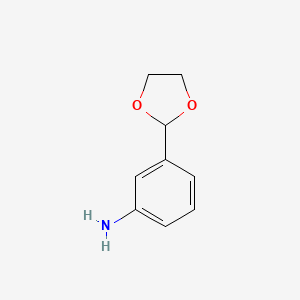
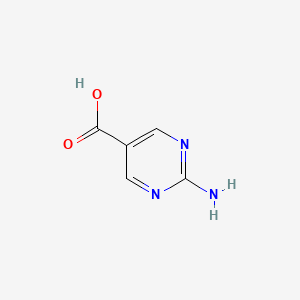
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)
